![molecular formula C18H19N5O2 B2706818 (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034576-85-5](/img/structure/B2706818.png)

(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

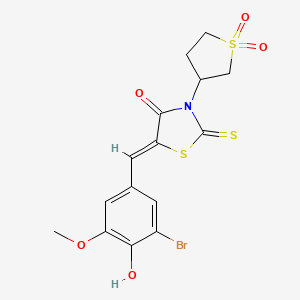

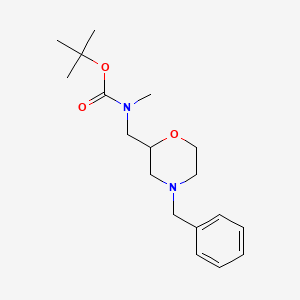

The compound (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various synthetic routes . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis

Benzimidazole is a dicyclic organic scaffold having imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Benzimidazole and its derivatives are the most resourceful classes of molecules against microorganisms . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .Physical and Chemical Properties Analysis

Benzimidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antimicrobial Activity

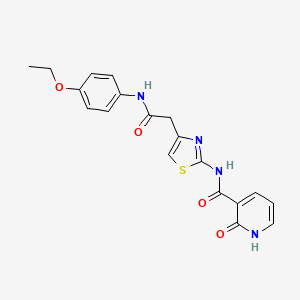

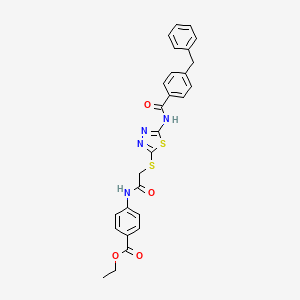

Research indicates that derivatives structurally related to "(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For example, compounds synthesized from amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against investigated strains of bacteria and fungi. The structures of these compounds were established through elemental analysis and spectral studies (IR, 1H NMR, and Mass spectra) (Patel, Agravat, & Shaikh, 2011).

Antitubercular Activity

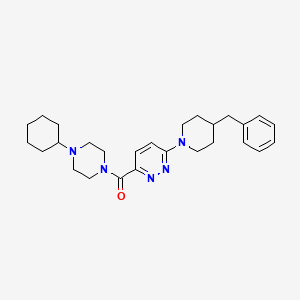

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a scaffold similar to the chemical structure , have been identified as new chemotypes with potential anti-mycobacterial activity. This study synthesized and tested diverse derivatives against the Mycobacterium tuberculosis H37Rv strain, with several compounds showing significant potential at low micromolar ranges (Pancholia et al., 2016).

Structural Analysis and Antiproliferative Activity

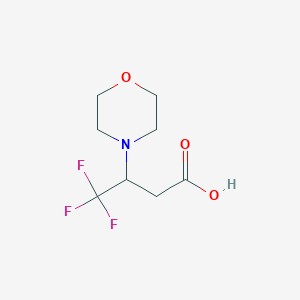

The title compound, along with its derivatives, has been evaluated for structural characteristics and potential antiproliferative activities. For instance, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and assessed for antiproliferative activity. The structure was characterized using various spectroscopic methods and X-ray diffraction studies, providing insights into the stability of the molecule through inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Synthesis Methods and Chemical Properties

Studies also focus on the synthesis and evaluation of chemical properties of related compounds. For instance, the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group has led to the creation of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives, illustrating a methodological advancement in the synthesis of complex organic structures (Okimoto et al., 2012).

Future Directions

Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field . The increase in antimicrobial resistance to existing drugs necessitates the search for new molecules for the treatment of bacterial infections . Therefore, there is a great importance of heterocyclic ring-containing drugs .

Mechanism of Action

Target of Action

The compound contains a benzimidazole moiety, which is known to have a broad range of chemical and biological properties. Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the wide range of activities associated with benzimidazole derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Benzimidazole derivatives can have a wide range of effects depending on their specific targets .

Biochemical Analysis

Biochemical Properties

It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Some imidazole derivatives have shown considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM .

Molecular Mechanism

Some imidazole derivatives have been found to inhibit microtubule assembly formation .

Properties

IUPAC Name |

3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-4-7-17(22-21-12)25-14-3-2-8-23(10-14)18(24)13-5-6-15-16(9-13)20-11-19-15/h4-7,9,11,14H,2-3,8,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUYJNZAOHPHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2706737.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2706739.png)

![1-(3-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2706740.png)

![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.4]octane-1,6-dicarboxylate](/img/structure/B2706741.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)

![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)

![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)